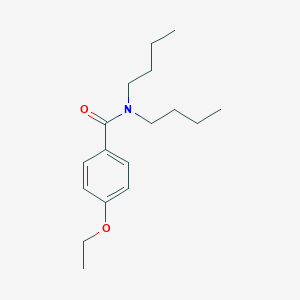
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone), also known as MBP, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of the diketone 2,3-butanedione and has a morpholine group attached to one of the carbonyl groups. MBP has been studied for its various biological and biochemical properties, making it an important compound in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is not fully understood, but it is believed to involve the formation of a complex with metal ions or bioactive molecules. This complex formation can lead to changes in the conformation and activity of the target molecule, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its high selectivity and sensitivity for the detection of metal ions and bioactive molecules. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for use in scientific research. However, one of the limitations of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its potential cytotoxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone). One area of interest is the development of new fluorescent probes based on the 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) scaffold, which could be used for the detection of other bioactive molecules. Additionally, there is potential for the use of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the biological and biochemical properties of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) and its potential applications in medicine and biotechnology.
In conclusion, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and bioactive molecules, as well as a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) in medicine and biotechnology.
Synthesemethoden
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) can be synthesized by reacting 2,3-butanedione with phenylhydrazine and morpholine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used extensively in scientific research as a reagent for the detection of metal ions, such as copper and iron. It has also been used as a fluorescent probe for the detection of thiols and other bioactive molecules. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
Molekularformel |
C14H19N3O2 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(3Z)-4-morpholin-4-yl-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-12(18)14(11-17-7-9-19-10-8-17)16-15-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3/b16-14- |
InChI-Schlüssel |
LQEDJRIAYZYPGT-PEZBUJJGSA-N |
Isomerische SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/CN2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)


